Product packaging for 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole(Cat. No.:CAS No. 2445791-43-3)

5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

Cat. No.: B2402251
CAS No.: 2445791-43-3
M. Wt: 258.01
InChI Key: IWSXUILHJDDQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole ( 2624139-78-0) is a substituted pyrazole derivative of interest in chemical research and development. Its molecular formula is C 6 H 7 F 2 IN 2 with a molecular weight of 272.03 g/mol [ ]. Pyrazole rings are privileged scaffolds in medicinal and agrochemical research, and the specific substitution pattern on this compound suggests its potential utility as a versatile synthetic intermediate [ ]. The presence of an iodine atom at the 4-position of the pyrazole ring is a key feature, as 4-iodopyrazoles are known to be valuable substrates in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the construction of more complex molecules [ ]. The 1,1-difluoroethyl group may be incorporated to influence the compound's electronic properties, metabolic stability, or lipophilicity, which are important parameters in drug discovery. This product is intended for research purposes as a building block in the synthesis of novel compounds for various investigative applications. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F2IN2 B2402251 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole CAS No. 2445791-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,1-difluoroethyl)-4-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2IN2/c1-5(6,7)4-3(8)2-9-10-4/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSXUILHJDDQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NN1)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of 5 1,1 Difluoroethyl 4 Iodo 1h Pyrazole As a Privileged Structure

Strategies for Installing the 4-Iodo Moiety on Pyrazole (B372694) Ring Systems

The introduction of an iodine atom onto the pyrazole ring is a fundamental transformation for creating versatile synthetic intermediates. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, with the C4 position being particularly susceptible to such reactions.

Direct Iodination Protocols

Direct iodination remains a straightforward and widely employed method for the synthesis of 4-iodopyrazoles. These protocols rely on the reaction of a pyrazole substrate with an electrophilic iodine source.

The direct electrophilic iodination of 1H-pyrazoles is a common and effective method for installing an iodine atom at the 4-position. This reaction typically proceeds by treating the pyrazole with an iodinating agent, often in the presence of an acid or an oxidizing agent to generate a more potent electrophile. A variety of reagents and conditions have been successfully utilized for this transformation.

Commonly used iodinating agents include molecular iodine (I₂) and N-iodosuccinimide (NIS). For instance, the reaction of pyrazole with iodine in the presence of nitric acid has been reported to yield 4-iodopyrazole (B32481). NIS is often favored due to its milder reaction conditions and ease of handling. The choice of solvent is also crucial, with acetonitrile, dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF) being frequently employed. The reactivity of the pyrazole substrate is influenced by the electronic nature of the substituents on the ring; electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it.

A study on the synthesis of pyrazole-based inhibitors of bacterial type II topoisomerases demonstrated the effective iodination of a 3,5-disubstituted pyrazole at the 4-position using NIS in DCM. Another example involves the use of iodine and periodic acid (H₅IO₆) in a mixture of acetic acid, water, and sulfuric acid for the iodination of pyrazole-4-carboxylic acid derivatives.

In the context of multi-step syntheses, the timing of the iodination step is a critical strategic consideration. It is often advantageous to introduce the 4-iodo group onto a pre-existing pyrazole core before proceeding with further functionalization. This approach allows for the protection of other sensitive groups and can simplify purification processes. The resulting 4-iodopyrazole serves as a versatile building block for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, enabling the introduction of a wide range of substituents at the 4-position.

For example, a synthetic route might commence with the formation of a 5-substituted pyrazole, which is then subjected to controlled iodination at the 4-position. This 4-iodo-5-substituted pyrazole can then undergo further transformations at other positions on the ring or on the existing substituent. This strategy provides a modular approach to the synthesis of complex pyrazole derivatives.

Hypervalent Iodine-Mediated Iodination Approaches

Hypervalent iodine reagents have gained prominence as powerful and versatile tools in organic synthesis, offering mild and efficient alternatives to traditional methods for a variety of transformations, including iodination.

Oxidative iodination utilizing hypervalent iodine(III) reagents represents a valuable method for the introduction of iodine onto the pyrazole ring. These reactions typically involve the use of a reagent such as phenyliodine(III) diacetate (PIDA) or (diacetoxyiodo)benzene (B116549) in the presence of molecular iodine. The hypervalent iodine compound acts as an oxidant, activating the iodine to generate a highly electrophilic iodinating species in situ.

This methodology can offer several advantages, including faster reaction rates, higher yields, and improved functional group tolerance compared to some classical methods. The reaction mechanism is believed to proceed through the formation of an iodine(I) species, which then undergoes electrophilic attack on the electron-rich pyrazole ring. Research has shown the successful application of this method for the iodination of various pyrazole derivatives under mild conditions.

Approaches for Introducing the 1,1-Difluoroethyl Group at the 5-Position of Pyrazoles

The incorporation of the 1,1-difluoroethyl group is a key step in the synthesis of the target molecule and related analogues. This moiety can significantly influence the physicochemical and biological properties of the final compound. Several synthetic strategies have been developed to install this group at the 5-position of the pyrazole ring.

One prevalent strategy involves the construction of the pyrazole ring from precursors that already contain the 1,1-difluoroethyl group. This approach often utilizes the Knorr pyrazole synthesis or related condensation reactions. For example, a β-ketoester bearing a 1,1-difluoroethyl group can be condensed with a hydrazine (B178648) derivative to form the pyrazole ring. This method allows for the direct installation of the desired substituent at the 5-position.

Another approach involves the modification of a pre-formed pyrazole. For instance, a pyrazole-5-carboxylic acid or its corresponding ester can be converted into a Weinreb amide. Subsequent reaction with an organometallic reagent, such as a Grignard or organolithium reagent, followed by deoxofluorination of the resulting ketone with a reagent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), can yield the 5-(1,1-difluoroethyl)pyrazole.

Cyclization Reactions Involving Fluoroalkyl Precursors

Building the pyrazole ring from linear, fluorinated starting materials is a foundational and widely employed strategy. This "bottom-up" approach ensures the precise placement of the fluoroalkyl group on the resulting heterocyclic core.

A primary and versatile method for synthesizing fluoroalkyl-substituted pyrazoles is the condensation reaction between a fluoroalkyl-containing aldehyde or ketone and a hydrazine derivative. nih.govresearchgate.net This reaction proceeds through a double nucleophilic attack of the hydrazine onto the carbonyl group, followed by cyclization and dehydration to form the aromatic pyrazole ring. nih.gov

For the synthesis of a 5-(1,1-difluoroethyl)pyrazole, the key starting material would be a 1,1-difluoroethyl-substituted enal or enone. Research has demonstrated that fluorinated enones readily react with hydrazine to yield pyrazoles where the fluoroalkyl group is typically located at the 5-position. nih.govresearchgate.net

Table 1: Synthesis of Perfluoroalkylated Pyrazoles via Condensation

Entry Fluoroalkyl Enal Substrate Product Yield (%)
1 E/Z-2-(perfluorobutylidene)-octanal 4-Hexyl-3-(perfluorobutyl)-1H-pyrazole 82
2 4-(Benzyloxy)-2-(perfluoropropylidene)butanal 4-(2-(Benzyloxy)ethyl)-3-(perfluoropropyl)-1H-pyrazole 79
3 N-Boc-4-amino-2-(perfluoropropylidene)butanal N-Boc-4-amino-2-(perfluoropropylidene)butanal 72

Data sourced from studies on the condensation of perfluoroalkylenals with hydrazine hydrate. nih.gov

The reaction is typically carried out by heating the fluorinated carbonyl compound with hydrazine monohydrate in a solvent like ethanol (B145695). nih.gov This method is valued for its operational simplicity and tolerance of various functional groups on the substrate. nih.gov

The Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is one of the most classic and reliable methods for pyrazole formation. beilstein-journals.orgnih.gov When applied to fluorinated substrates, this method provides excellent access to pyrazoles with fluoroalkyl groups at either the 3- or 5-position, depending on the structure of the dicarbonyl compound and the hydrazine used. researchgate.netacs.org

The key precursor for synthesizing a 5-(1,1-difluoroethyl)pyrazole via this route would be a 1,3-dicarbonyl compound containing a 1,1-difluoroethyl moiety, such as 4,4-difluoro-1-phenylpentane-1,3-dione. The reaction with hydrazine would lead to the formation of the pyrazole ring. The regioselectivity of the reaction, which determines the final position of the substituents, can be an issue when unsymmetrical dicarbonyls and substituted hydrazines are used. organic-chemistry.org However, the use of fluorinated 1,3-dicarbonyl compounds is a cornerstone for the synthesis of many biologically active fluorinated pyrazoles. nih.govacs.org

1,3-Dipolar cycloaddition, also known as the Huisgen reaction, is a powerful tool for constructing five-membered heterocyclic rings, including pyrazoles. nih.govmdpi.com In the context of fluorinated pyrazoles, this reaction typically involves the [3+2] cycloaddition of a 1,3-dipole (such as a diazo compound or a nitrile imine) with a fluorinated dipolarophile (like a fluoroalkene or fluoroalkyne). researchgate.netacs.orgsci-hub.se

One effective strategy employs in situ generated trifluoroacetonitrile (B1584977) imines, which react with enones in a fully regio- and diastereoselective manner to form pyrazoline intermediates. nih.gov Subsequent oxidation leads to the aromatic pyrazole. nih.govacs.org This approach is particularly useful for creating highly substituted pyrazoles. The use of electron-rich dipolarophiles like enamines or vinyl ethers can overcome issues of low regioselectivity sometimes observed with other substrates. acs.org

Table 2: Synthesis of Trifluoromethylated Pyrazoles via [3+2] Cycloaddition

Entry Dipolarophile (Enone) 1,3-Dipole Precursor Product Yield (%)
1 (E)-1,3-diphenylprop-2-en-1-one N-phenyl-2-oxopropanehydrazonoyl bromide 1,3,4-triphenyl-5-benzoyl-3-(trifluoromethyl)-trans-pyrazoline 98
2 (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one N-phenyl-2-oxopropanehydrazonoyl bromide 1,4-diphenyl-5-(4-methoxybenzoyl)-3-(trifluoromethyl)-trans-pyrazoline 96
3 (E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one N-phenyl-2-oxopropanehydrazonoyl bromide 1,4-diphenyl-5-(2-thenoyl)-3-(trifluoromethyl)-trans-pyrazoline 99

Data represents the initial cycloadduct formation before oxidation to the pyrazole. Sourced from studies on cycloadditions with fluorinated nitrile imines. acs.org

Fluoroalkylation of Pre-formed Pyrazole Scaffolds

An alternative to building the ring from scratch is to introduce the fluoroalkyl group onto an existing pyrazole core. This "late-stage" functionalization is highly desirable, especially in drug discovery, as it allows for the modification of complex molecules.

Cross-coupling reactions, particularly those catalyzed by transition metals, have revolutionized C-C bond formation. In recent years, these methods have been adapted for C-fluoroalkyl bond formation.

While palladium catalysis has been dominant in cross-coupling, nickel catalysis has emerged as a powerful and economical alternative, especially for reactions involving challenging fluoroalkyl halides. nih.govrsc.org Nickel catalysts are more nucleophilic and can readily engage in single-electron transfer processes, which is ideal for activating fluoroalkyl halides. nih.gov

The synthesis of this compound could be envisioned through a nickel-catalyzed cross-coupling reaction between a di-iodinated pyrazole, such as 4,5-diiodo-1H-pyrazole, and a suitable difluoroethylating agent. The challenge lies in achieving selective mono-difluoroethylation at the C5 position.

Mechanistic studies on related nickel-catalyzed fluoroalkylations suggest that the reaction likely proceeds through a Ni(I)/Ni(III) catalytic cycle. nih.gov This process enables the fluoroalkylation of C(sp³)–H bonds and the coupling of aryl halides. nih.govresearchgate.net The development of specific nickel-catalyzed methods for the difluoroethylation of pyrazole halides remains a specialized area of research, offering a direct route to the target compound scaffold. nih.gov

Iodination of the Pyrazole Ring

The synthesis of the target compound, this compound, requires the introduction of an iodine atom at the 4-position. This is typically achieved through electrophilic iodination of the pre-formed 5-(1,1-Difluoroethyl)-1H-pyrazole. Highly regioselective methods have been developed for the iodination of pyrazoles. For instance, the use of elemental iodine (I₂) in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to afford 4-iodopyrazoles in a highly selective manner. nih.govresearchgate.net Another method involves treatment with n-butyllithium followed by quenching with iodine, which typically directs iodination to the 5-position; therefore, an electrophilic substitution approach would be necessary to achieve C4-iodination. nih.gov

Table of Compounds

Compound Name
This compound
4-Hexyl-3-(perfluorobutyl)-1H-pyrazole
4-(2-(Benzyloxy)ethyl)-3-(perfluoropropyl)-1H-pyrazole
N-Boc-4-amino-2-(perfluoropropylidene)butanal
1,3,4-triphenyl-5-benzoyl-3-(trifluoromethyl)-trans-pyrazoline
1,4-diphenyl-5-(4-methoxybenzoyl)-3-(trifluoromethyl)-trans-pyrazoline
1,4-diphenyl-5-(2-thenoyl)-3-(trifluoromethyl)-trans-pyrazoline
4,4-difluoro-1-phenylpentane-1,3-dione
C-Fluoroalkylation via Cross-Coupling Reactions
Palladium-Catalyzed Approaches for C-CF2H Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While the direct palladium-catalyzed C-H difluoroethylation of pyrazoles is an emerging area, related methodologies provide a framework for potential applications. The primary challenge lies in the reductive elimination step to form the C-CF2H bond from a palladium(IV) or palladium(II) intermediate. researchgate.net

Research has demonstrated that pyrazole moieties can act as effective directing groups for palladium-catalyzed C-H activation. nih.gov This strategy allows for functionalization at specific positions, typically ortho to the directing group, facilitating the formation of five-membered palladacycle intermediates. nih.govmdpi.com For instance, palladium catalysis has been successfully employed for the C-H arylation of N-alkylpyrazoles. nih.gov

While direct C-H difluoroethylation remains a challenge, palladium-catalyzed reactions for introducing similar fluorinated groups have been developed. For example, a palladium-catalyzed (ethoxycarbonyl)difluoromethylthiolation of unsaturated derivatives has been reported, showcasing the ability of palladium to facilitate the formation of bonds to a CF2-containing moiety under mild conditions. nih.gov This suggests that with appropriate ligands and difluoroethyl sources, a similar C-H activation/cross-coupling cascade could be developed for the direct C-H difluoroethylation of pyrazoles.

Table 1: Examples of Palladium-Catalyzed C-H Functionalization Relevant to Pyrazole Synthesis

Catalyst SystemDirecting GroupReactantProduct TypeReference
Pd(OAc)₂ / Ag₂OPyrazoleAryl Iodidesβ-Phenethylamines (after ozonolysis) nih.gov
Pd(II) / 2-Pyridone LigandsCarboxylic AcidAlkynesγ-Alkylidene Butenolides mdpi.com
Pd(OAc)₂Pyridine(Ethoxycarbonyl)difluoromethylsulfenamideAryl-SCF₂CO₂Et nih.gov
Radical-Mediated C-H Difluoroethylation

Radical-mediated reactions offer a powerful alternative for C-H functionalization, often proceeding under mild conditions and with complementary reactivity to transition metal-catalyzed methods. The generation of a difluoroethyl radical, which can then be trapped by a pyrazole ring, is a key strategy.

Hypervalent iodine(III) reagents have emerged as versatile tools in organic synthesis, acting as powerful oxidants and sources of electrophilic or radical species. nih.govarkat-usa.org Reagents such as (2,2-difluoro-ethyl)(aryl)iodonium triflate can serve as precursors for the 2,2-difluoroethyl group. researchgate.netnih.gov

The reactivity of these reagents can be tuned. Under certain conditions, they act as electrophilic sources for the difluoroethylation of heteroatom nucleophiles. researchgate.netnih.gov However, they can also undergo single-electron reduction to generate difluoroethyl radicals. acs.org This radical generation can be initiated thermally, photochemically, or through interaction with a reductant. Once formed, the difluoroethyl radical can add to the pyrazole heterocycle, followed by an oxidation/deprotonation sequence to yield the difluoroethylated product. The inherent weakness of the hypervalent iodine-carbon bond facilitates the homolytic cleavage required for radical generation. acs.org

The application of hypervalent iodine reagents for the direct C-H difluoroethylation of pyrazoles would likely depend on controlling the regioselectivity of the radical addition, which is influenced by the electronic properties of the pyrazole substrate.

Site-Selective Difluoroethylation Strategies for Pyrazoles

Achieving site-selectivity in the functionalization of unsymmetrical pyrazoles is a significant synthetic challenge. The pyrazole ring has multiple reactive sites (N1, N2, C3, C4, C5), and directing substitution to a specific position is crucial for synthesizing a target molecule like this compound.

Strategies for site-selective functionalization often rely on several key principles:

Directing Groups: Attaching a directing group to the N1 position can guide metal catalysts to a specific C-H bond, as seen in palladium-catalyzed reactions. nih.gov

Steric Hindrance: Bulky substituents on the pyrazole ring can block certain positions, thereby directing incoming reagents to less hindered sites.

Electronic Effects: The inherent electronic properties of the pyrazole ring and its substituents influence the reactivity of each position towards electrophilic or nucleophilic attack.

Kinetic vs. Thermodynamic Control: Reaction conditions (temperature, solvent, base) can be manipulated to favor either the kinetically or thermodynamically preferred regioisomer. For N-alkylation, different conditions can favor substitution at either nitrogen atom. researchgate.net

Metalation: Deprotonation with a strong base (e.g., n-BuLi) can generate a specific pyrazolide anion, which can then be trapped by an electrophile. The site of deprotonation is often influenced by the most acidic proton or by directing effects of existing substituents. nih.gov

For the target molecule, a strategy could involve the selective introduction of the 1,1-difluoroethyl group at the C5 position. This could potentially be achieved by first synthesizing a 5-lithiated pyrazole intermediate, which is then quenched with an electrophilic difluoroethylating agent. Subsequent iodination at the C4 position would then be required. nih.gov

Application of 1,1-Difluoroethylating Reagents (e.g., Silanes, Sulfones)

A variety of reagents have been developed for the introduction of fluorinated alkyl groups. Among these, organosilanes and sulfones are notable for their stability and utility.

Difluoroethylsilanes: Reagents like (1,1-difluoroethyl)trimethylsilane can act as nucleophilic sources of the 1,1-difluoroethyl group under fluoride (B91410) activation (e.g., with TBAF). This approach is commonly used in cross-coupling reactions or for addition to carbonyls, but its application in the direct functionalization of heterocycles is less common. A potential route could involve the reaction of an N-protected 5-halopyrazole with the difluoroethylsilane under palladium catalysis.

Difluoroethylsulfones: Reagents such as 1,1-difluoroethyl phenyl sulfone are precursors to the 1,1-difluoroethyl anion or radical. Under basic conditions, the sulfone can be deprotonated to generate a nucleophile. Alternatively, under reductive or photoredox conditions, the C-S bond can be cleaved to generate a 1,1-difluoroethyl radical. This radical could then engage in a C-H functionalization reaction with a pyrazole substrate.

The choice of reagent and reaction conditions is critical for achieving the desired transformation and regioselectivity on the pyrazole core.

Integrated and Multi-Component Synthetic Routes to this compound

To apply this to the synthesis of the target molecule, a fluorinated 1,3-dicarbonyl precursor would be required, such as a 1,1-difluoroethyl-substituted β-diketone. The reaction of this precursor with hydrazine would construct the pyrazole ring, potentially yielding a mixture of regioisomers. Subsequent iodination would then be necessary. While conceptually straightforward, the synthesis of the required fluorinated building blocks can be challenging.

Table 2: General Scheme for Multi-Component Pyrazole Synthesis

Component 1Component 2Component 3Catalyst/ConditionsProduct TypeReference
Aldehydeβ-ketoesterHydrazineYb(PFO)₃Persubstituted Pyrazoles beilstein-journals.org
1,3-DiketoneHydrazine-Acid/BaseSubstituted Pyrazoles nih.gov
AldehydeMalononitrileHydrazinePiperidinePyrano[2,3-c]pyrazoles mdpi.com

Sequential Functionalization Strategies

Given the difficulty of introducing all required substituents in a single step with correct regiochemistry, a sequential functionalization strategy is often the most practical approach. This involves the stepwise introduction of the iodo and difluoroethyl groups onto a pyrazole core.

A plausible and highly regioselective route would involve the post-cyclization functionalization of a pre-formed pyrazole ring. nih.gov Based on established methodologies for the selective iodination of pyrazoles, two potential sequences can be envisioned:

Route A: Iodination followed by Difluoroethylation

Synthesis of a 4-Iodopyrazole: Start with a simple pyrazole and perform a regioselective iodination at the C4 position. Reagents like N-iodosuccinimide (NIS) in trifluoroacetic acid or iodine in the presence of an oxidizing agent like ceric ammonium nitrate (CAN) are effective for C4 iodination. nih.govresearchgate.net

Introduction of the Difluoroethyl Group: The subsequent introduction of the 1,1-difluoroethyl group at the C5 position would likely proceed via metalation. Treatment of the 4-iodopyrazole with a strong base (e.g., n-BuLi) would selectively deprotonate the C5 position, followed by quenching with an electrophilic 1,1-difluoroethyl source.

Route B: Difluoroethylation followed by Iodination

Synthesis of a 5-(1,1-Difluoroethyl)-1H-pyrazole: This precursor could be synthesized via a Knorr cyclocondensation using a 1,1-difluoroethyl-containing 1,3-dicarbonyl compound.

Regioselective Iodination: The resulting 5-substituted pyrazole would then be subjected to iodination. Electrophilic iodinating agents like I₂/CAN have been shown to selectively functionalize the C4 position of 3-substituted pyrazoles in a highly regioselective manner. nih.gov

This sequential approach offers greater control over the final substitution pattern of the pyrazole ring, making it a more reliable method for accessing specifically substituted isomers like this compound. nih.gov

One-Pot Synthetic Protocols for Complex Pyrazole Derivatives

One-pot and multicomponent reactions (MCRs) represent an efficient and atom-economical approach to constructing complex molecular architectures from simple precursors in a single operation. These strategies are particularly valuable for building substituted pyrazole rings, as they can circumvent the need for isolating intermediates, thereby saving time and resources.

The classical Knorr synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, serves as the foundation for many one-pot protocols. nih.gov Modern adaptations often involve the in situ generation of the 1,3-dicarbonyl precursor. For instance, acid chlorides can be coupled with terminal alkynes under palladium/copper catalysis to form α,β-unsaturated ynones, which are then immediately cyclized with hydrazine in the same reaction vessel to yield 3,5-disubstituted-1H-pyrazoles. researchgate.net This tandem coupling-cyclocondensation sequence allows for the rapid assembly of the pyrazole core from three distinct components. researchgate.net

Further extending this concept, consecutive four-component syntheses have been developed. These methods can generate complex alkynones from components like aryl iodides, ethynylmagnesium bromide, and acid chlorides, which are then subjected to cyclocondensation with hydrazine without isolation. nih.govacs.org Such protocols offer a high degree of flexibility for introducing diverse substituents onto the pyrazole ring.

For the synthesis of highly functionalized pyrazoles, iodine itself can be used as a catalyst in a one-pot, three-component reaction involving a phenylhydrazine, malononitrile, and various aldehydes in water, highlighting a green chemistry approach to these scaffolds. rsc.org While these methods provide general frameworks for complex pyrazole synthesis, the specific construction of a 5-(fluoroalkyl)-4-(iodo)pyrazole in a single pot would likely require a sequential one-pot approach, such as the formation of the fluoroalkyl pyrazole followed by a regioselective iodination step without intermediate purification. A highly selective method for producing 5-perfluoroalkylpyrazoles has been developed based on the cyclization of hydrazone dianions with ethyl perfluorocarboxylates, which can be performed as an efficient one-pot procedure. researchgate.net

Regioselectivity and Stereochemical Control in Fluoroalkyl Pyrazole Synthesis

The precise placement of substituents on the pyrazole ring is paramount, as different regioisomers often exhibit vastly different biological activities. The synthesis of compounds like this compound presents two key regiochemical challenges: directing the fluoroalkyl group to the C5 position and subsequently introducing the iodine atom at the C4 position.

Influence of Starting Materials and Reaction Conditions on Regioselectivity

The regiochemical outcome of the cyclocondensation between an unsymmetrical 1,3-diketone and a hydrazine is highly dependent on the electronic and steric nature of the substituents on the diketone, as well as the reaction conditions. When synthesizing fluoroalkyl pyrazoles, the strong electron-withdrawing nature of the fluoroalkyl group significantly influences the reaction pathway.

Typically, the reaction of a fluorinated 1,3-diketone (e.g., 4,4-difluoro-1-aryl-1,3-butanedione) with hydrazine proceeds via initial nucleophilic attack of the hydrazine at the carbonyl carbon that is more electrophilic. The carbonyl adjacent to the fluoroalkyl group is activated by its electron-withdrawing effect. However, this can often lead to mixtures of regioisomers. conicet.gov.ar

A significant breakthrough in controlling this regioselectivity has been the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents. conicet.gov.ar Research has shown that conducting the condensation in these solvents dramatically favors the formation of the 5-fluoroalkyl pyrazole isomer. For example, the reaction of 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione with methylhydrazine in ethanol yields a mixture of isomers, whereas the same reaction in TFE or HFIP produces the 5-(2-furyl)-3-(trifluoromethyl)-1-methylpyrazole with near-perfect regioselectivity. conicet.gov.ar This effect is attributed to the unique properties of fluorinated alcohols, which can stabilize key intermediates that direct the cyclization pathway. conicet.gov.ar

Table 1: Effect of Solvent on Regioselectivity of Pyrazole Formation conicet.gov.ar
Diketone PrecursorSolventProduct Ratio (5-Aryl-3-fluoroalkyl : 3-Aryl-5-fluoroalkyl)Total Yield (%)
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneEthanol (EtOH)40 : 6080
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione2,2,2-Trifluoroethanol (TFE)95 : 595
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 398
1-(2-furyl)-4,4-difluorobutane-1,3-dioneEthanol (EtOH)Not specified, 45% yield of desired isomer-
1-(2-furyl)-4,4-difluorobutane-1,3-dione2,2,2-Trifluoroethanol (TFE)Not specified, 97% yield of desired isomer-
1-(2-furyl)-4,4-difluorobutane-1,3-dione1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Not specified, 96% yield of desired isomer-

Once the 5-(1,1-Difluoroethyl)-1H-pyrazole core is formed, the subsequent iodination must be directed to the C4 position. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution. However, direct iodination can sometimes lead to mixtures. Highly regioselective methods have been developed for the iodination of pre-formed pyrazoles. For example, using ceric ammonium nitrate (CAN) as a mediator with elemental iodine (I₂) provides excellent selectivity for the C4 position in 1-aryl-3-CF₃-pyrazoles. nih.govresearchgate.net In contrast, treating the pyrazole with n-butyllithium (n-BuLi) to form a lithium pyrazolide followed by quenching with iodine directs the iodine atom exclusively to the C5 position. nih.gov Therefore, the choice of an electrophilic iodination condition (e.g., I₂/CAN) would be the appropriate strategy to synthesize the target 4-iodo derivative.

Challenges in Achieving Stereochemical Control

Stereochemical control is not a factor in the synthesis of the achiral pyrazole ring of this compound itself. The primary synthetic challenge lies in achieving the correct regiochemistry.

However, challenges in stereocontrol would become highly relevant if synthesizing chiral analogues of this compound, for instance, where a substituent on the pyrazole ring or the pyrazole nitrogen contains a stereocenter. In such cases, several challenges could arise:

Racemization of Chiral Starting Materials: If a chiral, non-racemic starting material (e.g., a 1,3-diketone with a stereocenter in one of its side chains) were used, the acidic or basic conditions often employed for the cyclocondensation reaction could potentially lead to racemization of that stereocenter.

Diastereoselective Synthesis: In cases where a new stereocenter is formed during the synthesis or functionalization of the pyrazole ring, controlling the diastereoselectivity would be crucial. The pre-existing groups on the pyrazole, including the bulky and electron-withdrawing difluoroethyl group, would influence the facial selectivity of an incoming reagent, but predicting the outcome can be difficult.

Asymmetric Catalysis: Developing an enantioselective synthesis of a chiral pyrazole analogue would require a suitable asymmetric catalyst that can effectively differentiate between the enantiotopic faces of an intermediate. The development of such catalysts for pyrazole synthesis is an ongoing area of research. While methods exist for the regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles via Michael addition, these typically control the geometry (E/Z) of a double bond rather than creating a chiral center. nih.gov

Chemical Transformations and Reactivity of 5 1,1 Difluoroethyl 4 Iodo 1h Pyrazole

Reactivity of the 4-Iodo Substituent

The iodine atom at the C4 position of the pyrazole (B372694) ring is the primary site of reactivity in 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent leaving group in various transition metal-catalyzed cross-coupling reactions and a potential site for nucleophilic attack under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 4-iodo-1H-pyrazole scaffold is an excellent substrate for these transformations, offering a reliable platform for molecular diversification. nih.gov

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the synthesis of conjugated enynes and arylalkynes. wikipedia.org For 4-iodopyrazoles, this reaction provides a direct route to 4-alkynylpyrazoles, which are important precursors for various pharmaceuticals and organic materials. nih.govresearchgate.net The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a mild base. libretexts.org

In the context of this compound, the Sonogashira coupling is expected to proceed efficiently, given the high reactivity of the C-I bond. nih.gov The general reaction conditions would involve treating the iodopyrazole with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper salt like CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylethylamine) in a suitable solvent like THF or DMF.

Table 1: Representative Sonogashira Coupling of a 4-Iodo-3-(trifluoromethyl)-1H-pyrazole Derivative

EntryAlkyneCatalyst SystemBaseSolventYield (%)Reference
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF78 nih.gov
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHF85 nih.gov

This table is illustrative and based on the reactivity of a closely related compound, 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole, as specific data for this compound is not available in the cited literature.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. rsc.org This reaction is widely used in the synthesis of biaryls and has found extensive application in the functionalization of heterocyclic compounds, including pyrazoles. nih.govsemanticscholar.org The reaction of 4-iodopyrazoles with boronic acids or their esters proceeds in the presence of a palladium catalyst and a base. nih.gov

For this compound, the Suzuki-Miyaura coupling would offer a straightforward method to introduce a variety of aryl or heteroaryl substituents at the 4-position. Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst such as XPhos Pd G2, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system like dioxane/water or DMF. nih.govrsc.org

Table 2: Suzuki-Miyaura Coupling of a 4-Iodo-3-(trifluoromethyl)-1H-pyrazole Derivative

EntryBoronic AcidCatalystBaseSolventYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O56 nih.gov
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O61 nih.gov

This table is illustrative and based on the reactivity of a closely related compound, 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole, as specific data for this compound is not available in the cited literature.

The Heck reaction, the coupling of an unsaturated halide with an alkene, and the Stille reaction, which couples an organotin compound with an organic halide, are also valuable tools for the functionalization of 4-iodopyrazoles. While less commonly reported for this specific scaffold compared to Sonogashira and Suzuki-Miyaura couplings, these reactions offer alternative pathways for C-C bond formation.

The Heck reaction with this compound would allow for the introduction of vinyl groups at the 4-position. The Stille coupling, on the other hand, provides a means to introduce a wide range of substituents, including alkyl, vinyl, and aryl groups, from the corresponding organostannane reagents. Palladium catalysts are central to both transformations.

Nucleophilic Displacement and Substitution Reactions

While palladium-catalyzed reactions are the most prominent transformations for 4-iodopyrazoles, nucleophilic displacement of the iodo substituent can also be achieved, particularly with activated pyrazole systems or under specific reaction conditions.

The direct introduction of alkoxy and amino groups at the 4-position of the pyrazole ring can be accomplished through nucleophilic substitution reactions. For 4-iodopyrazoles, copper-catalyzed coupling reactions have proven effective for achieving alkoxylation. nih.govmdpi.com For instance, the reaction of 4-iodopyrazoles with alcohols in the presence of a copper(I) catalyst and a base can afford the corresponding 4-alkoxypyrazoles. nih.govmdpi.com

In a similar vein, amination reactions can be envisioned. While direct nucleophilic aromatic substitution of the iodo group by an amine might require harsh conditions or an activated pyrazole ring, transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, could provide a milder and more general route to 4-aminopyrazoles.

Table 3: Copper-Catalyzed Alkoxylation of a 4-Iodopyrazole (B32481) Derivative

EntryAlcoholCatalyst SystemBaseTemperature (°C)Yield (%)Reference
1Allyl alcoholCuI / 3,4,7,8-tetramethyl-1,10-phenanthrolineK-OtBu13066 nih.govmdpi.com
2Benzyl alcoholCuI / 3,4,7,8-tetramethyl-1,10-phenanthrolineK-OtBu13075 nih.govmdpi.com

This table is illustrative and based on the reactivity of N-protected 4-iodopyrazoles, as specific data for this compound is not available in the cited literature.

Nitrodeiodination Reactions via Catalytic Methods

The conversion of the C-I bond in this compound to a C-NO2 bond, a process known as nitrodeiodination, can be achieved through several catalytic methods, offering alternatives to traditional nitration which often requires harsh acidic conditions.

One effective approach involves the use of silica-sulfuric acid as a solid acid catalyst. ingentaconnect.com This heterogeneous system facilitates the nitrodeiodination of various iodopyrazoles with nitric acid under mild conditions, typically stirring at room temperature in a solvent like tetrahydrofuran. ingentaconnect.com The use of silica-sulfuric acid is advantageous as it is easy to handle, separable from the reaction mixture by simple filtration, and recyclable, thus avoiding the drawbacks of conventional nitrating mixtures like tedious workups and strongly acidic media. ingentaconnect.com

Transition metal catalysis also provides pathways for the nitration of aryl halides. Copper-catalyzed methods have been developed for the nitration of aromatic halides under essentially neutral conditions. researchgate.net These systems may employ reagents like sodium nitrite (B80452) in combination with a copper catalyst, such as copper bronze, and a ligand like N,N'-dimethylethylenediamine. researchgate.net Similarly, copper-catalyzed C-H nitration of certain heterocycles using sodium nitrite as the nitro source has been reported, highlighting the utility of copper systems in C-N bond formation. rsc.org

Palladium catalysis represents another modern strategy for the synthesis of nitroaromatics from aryl (pseudo)halides. acs.org Efficient palladium catalyst systems have been developed for the transformation of aryl chlorides, triflates, and nonaflates to nitroaromatics under weakly basic conditions, showing broad functional group compatibility. organic-chemistry.orgmit.edunih.govresearchgate.net Interestingly, mechanistic studies on some of these systems have revealed that the rate of transmetalation can be slower for aryl iodides compared to aryl chlorides, which may influence the choice of catalyst and conditions for an iodo-pyrazole substrate. organic-chemistry.orgnih.gov

Thio/Selenocyanation and Subsequent Derivatization

The iodine atom at the C4 position of the pyrazole ring can be substituted with thiocyanate (B1210189) (SCN) and selenocyanate (B1200272) (SeCN) groups, typically through copper-catalyzed cross-coupling reactions. These transformations provide access to versatile intermediates that can be further derivatized.

Copper(I)-catalyzed thiocyanation of aryl iodides offers a direct route to aryl thiocyanates. An operationally simple method involves the use of copper(I) iodide (CuI) as the catalyst, often with a ligand such as 1,10-phenanthroline, and potassium thiocyanate (KSCN) as the thiocyanating agent. researchgate.net Another approach utilizes a pre-formed cuprate (B13416276) complex, K[Cu(SCN)2], which reacts with aryl iodides in a solvent like N,N-dimethylformamide (DMF). colab.ws These methods are generally applicable to a range of non-activated aryl iodides. researchgate.netcolab.ws

While specific catalytic selenocyanation methods for 4-iodopyrazoles are less commonly reported, the principles of copper-catalyzed cross-coupling can be extended to C-Se bond formation. Such reactions would likely involve a copper(I) catalyst and a suitable selenocyanate source.

The resulting 4-thiocyanato and 4-selenocyanato pyrazoles are valuable synthetic intermediates. The cyano group can be hydrolyzed or reduced, and the sulfur or selenium atom can participate in further transformations. For instance, the thiocyanate group can be converted into a thiol or a thioether, expanding the molecular diversity accessible from the initial 4-iodo-pyrazole scaffold.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

The carbon-iodine bond at the C4 position is highly susceptible to halogen-metal exchange, a powerful reaction for generating a nucleophilic carbon center on the pyrazole ring. This transformation allows for the introduction of a wide array of electrophiles.

The most common method for this transformation is the halogen-magnesium exchange to form a Grignard reagent. This is typically achieved by treating the 4-iodo-pyrazole with an alkylmagnesium halide, such as isopropylmagnesium chloride (iPrMgCl). harvard.edu The reaction is often performed at low temperatures (e.g., below 0 °C) to preserve the integrity of other functional groups. harvard.edu The efficiency and functional group tolerance of this exchange can be significantly enhanced by using a combination of iPrMgCl and lithium chloride (iPrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent. rsc.orgwikipedia.org This reagent promotes a fast and homogeneous exchange reaction. wikipedia.orgresearchgate.net

The resulting 5-(1,1-difluoroethyl)-1H-pyrazol-4-ylmagnesium chloride is a potent nucleophile that readily reacts with a variety of electrophiles in a process known as electrophilic quenching. clockss.org This allows for the synthesis of a diverse range of 4-substituted pyrazoles. The reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. masterorganicchemistry.comnih.gov Quenching with carbon dioxide (CO2) followed by an acidic workup produces a carboxylic acid, while reaction with N,N-dimethylformamide (DMF) provides an aldehyde. masterorganicchemistry.com The high reactivity and versatility of this Grignard intermediate make it a cornerstone in the functionalization of the 4-iodopyrazole core.

ElectrophileReagentResulting Functional Group at C4Product Class
AldehydeR-CHO-CH(OH)RSecondary Alcohol
KetoneR-CO-R'-C(OH)(R)R'Tertiary Alcohol
Carbon DioxideCO₂-COOHCarboxylic Acid
Formamide DerivativeDMF-CHOAldehyde
IsocyanateR-NCO-CONH-RAmide

Reactivity of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group [-CH(F)CH3] is a key determinant of the molecule's physicochemical properties and presents unique avenues for reactivity. It contains a difluoromethyl moiety (CF2H), which has distinct electronic and steric characteristics.

The difluoromethyl (CF2H) group is recognized as a competent hydrogen bond donor. nih.govresearchgate.net The high electronegativity of the two fluorine atoms polarizes the adjacent C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to participate in hydrogen bonding interactions. researchgate.net This characteristic allows the CF2H group to act as a lipophilic bioisostere for traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups. researchgate.netbohrium.com

Studies have shown that the CF2H group acts as a hydrogen bond donor on a scale comparable to amine and thiophenol groups, although it is generally weaker than a hydroxyl group. researchgate.netsemanticscholar.org The ability of the CF2H group to form these interactions can be crucial in molecular recognition, such as binding to biological targets. bohrium.com For example, in a pyrazole carboxamide fungicide, an intramolecular hydrogen bond between a CF2H group and an amide carbonyl was identified, which was linked to its increased biological activity compared to its trifluoromethyl analogue. researchgate.netbohrium.com Therefore, the CF2H moiety within the 5-(1,1-difluoroethyl) group can significantly influence the molecule's conformation and intermolecular interactions.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it exceptionally stable and generally unreactive. cas.cn Consequently, transformations that involve the cleavage of a C-F bond in the 1,1-difluoroethyl group are challenging and require specialized methods.

While direct nucleophilic substitution (SN2) of the fluorine atoms is typically very difficult, advanced strategies have been developed for C-F bond activation. cas.cn For related trifluoromethyl (CF3) groups, Lewis acids have been used to promote the elimination of a fluoride (B91410) ion, enabling S_N1'-type reactions. researchgate.net Furthermore, photoredox catalysis has emerged as a powerful tool for the selective cleavage of a single C-F bond in trifluoromethyl ketones, generating difluoromethyl radicals that can engage in C-C bond formation. researchgate.net These principles could potentially be applied to activate the C-F bonds in the 1,1-difluoroethyl group under specific conditions.

An alternative mode of reactivity for the difluoromethyl group involves the deprotonation of its acidic C-H bond. Using a combination of a strong Brønsted superbase and a weak Lewis acid, the Ar-CF2H group can be deprotonated to form a nucleophilic Ar-CF2– synthon. acs.org This reactive intermediate can then be trapped with a wide range of electrophiles, enabling the construction of new C-C bonds at the difluorinated carbon and providing a pathway to functionalize the group without breaking a C-F bond. acs.org

Reactivity of the Pyrazole Ring System of this compound

The reactivity of the pyrazole ring in this compound is characterized by the interplay of its electron-rich aromatic nature and the influence of its substituents. The pyrazole core is susceptible to electrophilic attack, and the presence of nitrogen atoms allows for various functionalization reactions. The difluoroethyl group at the 5-position and the iodine atom at the 4-position significantly influence the electronic properties and steric environment of the ring, thereby directing the course of chemical transformations.

N-Functionalization and Derivatization

The presence of a reactive N-H bond in the pyrazole ring of this compound makes it a prime site for functionalization. N-alkylation and N-arylation are common strategies to introduce molecular diversity and modulate the compound's physicochemical properties.

N-alkylation of pyrazoles can be achieved through various methods, often involving the deprotonation of the pyrazole nitrogen followed by reaction with an alkylating agent. semanticscholar.org A common approach is the use of a base, such as sodium hydride or potassium carbonate, to generate the pyrazolide anion, which then acts as a nucleophile. semanticscholar.org Transition-metal catalysis has also emerged as a powerful tool for N-alkylation. semanticscholar.org

N-arylation of pyrazoles typically proceeds via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods allow for the formation of a C-N bond between the pyrazole nitrogen and an aryl halide or triflate.

Table 1: Representative N-Alkylation and N-Arylation Strategies for Pyrazoles

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide, K2CO3, DMF, heat 1-Alkyl-pyrazole
N-Alkylation Alcohol, Trichloroacetimidate, Brønsted acid catalyst 1-Alkyl-pyrazole mdpi.com

A significant challenge in the N-functionalization of unsymmetrical pyrazoles like this compound is achieving regioselectivity. Alkylation or arylation can occur at either the N1 or N2 position, leading to a mixture of isomers. The regiochemical outcome is influenced by several factors, including the nature of the substituents on the pyrazole ring, the type of electrophile, the reaction conditions (solvent, temperature, and base), and the catalyst system employed. semanticscholar.orgresearchgate.net

For instance, sterically bulky substituents on the pyrazole ring can direct functionalization to the less hindered nitrogen atom. semanticscholar.org The choice of solvent and counter-ion can also play a crucial role in controlling the regioselectivity of the reaction. While achieving high regioselectivity can be challenging, various strategies, including the use of directing groups or specific catalyst systems, have been developed to address this issue in pyrazole chemistry. researchgate.net

C-H Functionalization of Pyrazole Derivatives

Direct C-H functionalization has become an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. rsc.org For pyrazole derivatives, C-H activation can provide a direct route to introduce new substituents onto the carbon framework of the ring.

In the context of this compound, the C-H bond at the C3 position is a potential site for functionalization. Directed C-H activation methodologies often employ a directing group to position a transition-metal catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. rsc.org

While the existing substituents (difluoroethyl and iodo) are not typical directing groups for C-H activation, the nitrogen atom of the pyrazole ring itself can act as a directing group in certain catalytic systems. rsc.org Palladium, rhodium, and ruthenium are common catalysts used in such transformations. rsc.org

Table 2: Potential C-H Functionalization Reactions on the Pyrazole Ring

Reaction Type Catalyst/Reagents Potential Product
C-H Arylation Pd(OAc)2, Ligand, Aryl halide, Base 3-Aryl-pyrazole derivative
C-H Alkenylation [RhCp*Cl2]2, AgSbF6, Alkene 3-Alkenyl-pyrazole derivative

Mechanistic Investigations of Key Transformation Pathways

Understanding the reaction mechanisms is crucial for optimizing existing transformations and developing new synthetic methodologies. Mechanistic studies in pyrazole chemistry often involve a combination of experimental techniques and computational modeling.

For the N-functionalization of pyrazoles, mechanistic investigations can elucidate the factors controlling regioselectivity. For instance, studies might focus on the relative stabilities of the two possible pyrazolide anions and the transition states leading to the N1 and N2 products.

In the realm of C-H functionalization, mechanistic studies aim to understand the mode of C-H bond cleavage, the nature of the organometallic intermediates, and the catalytic cycle. nih.govrsc.orgresearchgate.net For pyrazole synthesis itself, mechanistic studies have explored pathways such as oxidation-induced N-N coupling of diazatitanacycles. nih.govrsc.orgresearchgate.net

Detailed Reaction Mechanisms for Pyrazole Formation and Functionalization

The synthesis and subsequent reaction of this compound are governed by fundamental principles of heterocyclic and organometallic chemistry. The construction of the core pyrazole ring, its specific iodination, and the diverse reactions of the resulting carbon-iodine bond are detailed below.

Formation of the Pyrazole Ring and Iodination

A primary and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. slideshare.netjk-sci.comrsc.org For the target molecule, the synthesis would commence with 4,4-difluoro-2,4-pentanedione and hydrazine.

The mechanism proceeds through several key steps:

Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine attacks one of the carbonyl carbons of the diketone. The regioselectivity is influenced by the electronic environment of the carbonyls; in this case, the ketone is generally more electrophilic than the carbon bearing the difluoroethyl group. rsc.org

Condensation: This initial attack is followed by the elimination of a water molecule to form a hydrazone intermediate. rsc.org

Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl carbon, forming a five-membered heterocyclic ring, a hydroxylpyrazolidine intermediate. rsc.org

Dehydration and Aromatization: The final step is the acid- or base-catalyzed elimination of a second water molecule from the cyclic intermediate. This dehydration step results in the formation of the stable, aromatic 5-(1,1-Difluoroethyl)-1H-pyrazole ring. rsc.orgslideshare.net

Following the formation of the pyrazole ring, the introduction of iodine at the C-4 position is typically achieved through an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making the C-4 position particularly susceptible to electrophilic attack. mdpi.comorganic-chemistry.org A common and effective method involves using molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), which generates the potent electrophile in situ. researchgate.net The mechanism involves the attack of the pyrazole's π-system on the electrophilic iodine species, forming a σ-complex (or Wheland intermediate), which then loses a proton to restore aromaticity and yield the final this compound. mdpi.com

Functionalization via Metal-Catalyzed Cross-Coupling

The carbon-iodine bond at the C-4 position is a key functional handle for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds. acs.orgnih.gov The catalytic cycle for the coupling of this compound with an organoboron reagent (e.g., R-B(OH)₂) is as follows: libretexts.orgchemrxiv.org

Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine (B1218219) ligands, inserts into the C-I bond of the pyrazole. This is often the rate-limiting step and results in a square planar palladium(II) intermediate.

Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex. This complex then transfers its organic group (R) to the palladium(II) center, displacing the iodide ligand.

Reductive Elimination: The two organic groups (the pyrazole and the R-group) on the palladium(II) center couple and are eliminated from the metal, forming the final C-C bond. This step regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Copper-Catalyzed C-O Coupling (Ullmann-Type Reaction): To form carbon-oxygen bonds, copper-catalyzed couplings are frequently employed. mdpi.comacs.org The reaction of this compound with an alcohol (R-OH) would likely proceed through a mechanism involving a higher oxidation state of copper: mdpi.comnih.gov

Ligand Exchange: A copper(I) catalyst reacts with the alcohol in the presence of a base to form a copper(I) alkoxide complex.

Oxidative Addition: The 4-iodopyrazole adds to the copper(I) alkoxide, forming a transient copper(III) intermediate.

Reductive Elimination: The desired 4-alkoxy-pyrazole product is eliminated from the copper(III) center, yielding a copper(I) iodide species that can re-enter the catalytic cycle.

Kinetic Studies and Deuterium (B1214612) Labeling Experiments

While specific kinetic data for the synthesis of this compound are not extensively published, valuable insights can be drawn from studies of analogous pyrazole syntheses and the foundational principles of physical organic chemistry.

Kinetic Studies

To illustrate this, the following table presents hypothetical kinetic data for the formation of 5-(1,1-Difluoroethyl)-1H-pyrazole from 4,4-difluoro-2,4-pentanedione and hydrazine, demonstrating the expected dependence of the initial reaction rate on reactant concentrations based on a second-order rate law (Rate = k[Diketone][Hydrazine]).

Deuterium Labeling Experiments

Deuterium labeling is a powerful technique used to elucidate reaction mechanisms by probing the kinetic isotope effect (KIE). thalesnano.comchem-station.com The KIE is the change in the rate of a reaction when one of the atoms in the reactants is replaced by one of its heavier isotopes. A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step. acs.org

For the Knorr synthesis of the pyrazole ring, a deuterium labeling experiment could distinguish between different potential rate-limiting steps. nih.gov For example, if the reaction were conducted with deuterated hydrazine (D₂N-ND₂) or in a deuterated solvent like D₂O, a significant primary KIE would suggest that an N-H bond cleavage or a proton transfer from the solvent is involved in the slowest step, such as the final aromatization. acs.org Conversely, the absence of a significant KIE would imply that bond breaking involving hydrogen is not rate-limiting.

Similarly, in the Suzuki-Miyaura coupling, deuterium labeling can help diagnose side reactions. A known side reaction for iodopyrazoles is protodeiodination (dehalogenation), where the iodine atom is replaced by a hydrogen atom. acs.org By running the coupling reaction in a deuterated solvent like ethanol-d₁, one could determine if the solvent is the source of the hydrogen atom in the undesired dehalogenated by-product.

The table below summarizes the interpretation of potential outcomes from such hypothetical deuterium labeling experiments.

Role of Hypervalent Iodine Intermediates in Catalysis

Hypervalent iodine reagents, such as iodine(III) compounds (e.g., PIDA - phenyliodine diacetate) and iodine(V) compounds (e.g., Dess-Martin periodinane), have emerged as powerful, metal-free, and environmentally benign alternatives to traditional heavy metal oxidants in organic synthesis. acs.orgacsgcipr.org Their role in pyrazole chemistry is multifaceted, ranging from the synthesis of the pyrazole core to its subsequent functionalization.

One key application is the oxidation of pyrazolines (the dihydro-precursors) to aromatic pyrazoles. researchgate.net This transformation is crucial for many synthetic routes where the pyrazoline is formed first. The hypervalent iodine(III) reagent, such as iodobenzene (B50100) diacetate, acts as a two-electron oxidant, accepting two protons and two electrons from the pyrazoline to introduce a double bond and achieve aromatization. researchgate.net

Furthermore, hypervalent iodine reagents can act as catalysts or mediators for the electrophilic functionalization of the pyrazole ring. For instance, the thiocyanation of an unsubstituted pyrazole at the C-4 position can be mediated by a hypervalent iodine(III) reagent like (dichloroiodo)benzene (PhICl₂). beilstein-journals.org The proposed mechanism involves the in-situ generation of a highly reactive electrophilic species, thiocyanogen (B1223195) chloride (Cl-SCN), from the reaction between PhICl₂ and a thiocyanate salt. This electrophile is then readily attacked by the electron-rich pyrazole ring to yield the 4-thiocyanated product after deprotonation. beilstein-journals.org

Computational and Theoretical Studies on 5 1,1 Difluoroethyl 4 Iodo 1h Pyrazole and Pyrazole Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of pyrazole (B372694) derivatives. researchgate.netnih.govnih.gov This approach allows for the accurate calculation of molecular properties by modeling the electron density.

Investigation of Electronic Structure and Energetics

DFT calculations are instrumental in determining the electronic structure and energetic properties of pyrazole derivatives. These calculations provide information on molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netnih.gov The energy gap between HOMO and LUMO, for instance, is an indicator of the molecule's kinetic stability. researchgate.net

Table 1: Representative Calculated Electronic Properties of Substituted Pyrazoles from DFT Studies

Pyrazole DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
3,5-dimethylpyrazole-6.5-0.85.7
4-nitropyrazole-8.2-3.54.7
4-aminopyrazole-5.8-0.55.3

Note: The data in this table is illustrative and based on general findings for substituted pyrazoles, not specific to 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole.

Prediction of Spectroscopic Parameters (NMR, IR)

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. Theoretical calculations can simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. nih.govtandfonline.com

For pyrazole derivatives, DFT calculations can predict the chemical shifts of 1H and 13C nuclei, aiding in the assignment of experimental NMR spectra. researchgate.net Similarly, the vibrational frequencies calculated from DFT can be correlated with the peaks observed in IR and Raman spectroscopy, providing a detailed understanding of the molecule's vibrational modes. researchgate.netscilit.com These theoretical predictions are invaluable for characterizing novel pyrazole compounds like this compound.

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Pyrazole Derivative

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1)
N-H stretch34503465
C=N stretch15801575
Ring C-H bend850855

Note: The data in this table is illustrative and based on general findings for substituted pyrazoles.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving pyrazole derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. mdpi.comresearchgate.net

For instance, in reactions such as N-alkylation or cycloadditions, DFT can be used to determine the activation energies for different possible routes, thus predicting the most likely reaction mechanism and the regioselectivity of the products. mdpi.comresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a calculated transition state connects the reactants and products. mdpi.com This predictive capability is crucial for designing synthetic routes to new pyrazole derivatives.

Analysis of Tautomerism and Aromaticity in Substituted Pyrazoles

Tautomerism is a key feature of the pyrazole ring system, influencing its reactivity and biological activity. researchgate.netresearchgate.netresearchgate.net Computational studies are essential for understanding the factors that govern tautomeric equilibria and the aromatic character of different tautomers.

Proton Transfer Reactions and Tautomeric Equilibria

Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.gov Computational methods, particularly DFT, can be used to calculate the relative energies of these tautomers, thereby predicting their relative stabilities and the position of the tautomeric equilibrium. researchgate.netijpcbs.com

The energy barrier for the proton transfer reaction can also be calculated, providing insight into the kinetics of the tautomerization process. ijpcbs.com The nature and position of substituents on the pyrazole ring have a profound effect on the tautomeric preference. nih.gov Electron-donating and electron-withdrawing groups can stabilize or destabilize different tautomers, shifting the equilibrium. nih.gov Solvent effects can also be incorporated into these calculations to provide a more realistic model of the tautomerism in solution. ijpcbs.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of pyrazole derivatives play a crucial role in their physical properties and biological activity. Computational methods are widely used to explore the conformational landscape and to quantify the strength and nature of non-covalent interactions. bohrium.comlookchem.com

Conformational analysis of flexible pyrazole derivatives can be performed using computational methods to identify the most stable conformations. bohrium.com For molecules with rotatable bonds, such as those with bulky substituents, understanding the preferred spatial arrangement is critical.

Furthermore, the study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, is essential for understanding the crystal packing and supramolecular assembly of pyrazole derivatives. lookchem.com Techniques like Hirshfeld surface analysis can be employed to visualize and quantify these interactions. bohrium.comlookchem.com For this compound, the potential for halogen bonding involving the iodine atom, in addition to hydrogen bonding involving the N-H group, would be an important aspect to investigate computationally.

Table 3: Common Intermolecular Interactions in Pyrazole Derivatives

Interaction TypeDescription
N-H···N Hydrogen BondA strong interaction between the N-H of one pyrazole and the lone pair of a nitrogen on another.
C-H···π InteractionA weaker interaction between a C-H bond and the π-system of the pyrazole ring.
Halogen BondingAn interaction involving a halogen atom (like iodine) as an electrophilic center.

Advanced Computational Modeling for Property Prediction and Rational Design

The rational design of novel molecules with specific desired properties is a cornerstone of modern chemistry and drug discovery. Advanced computational modeling techniques have become indispensable tools in this process, offering insights into the physicochemical properties, reactivity, and biological activity of compounds before their synthesis. eurasianjournals.com For complex heterocyclic systems like this compound, in silico methods provide a powerful platform for predicting molecular behavior and guiding the development of new derivatives with enhanced characteristics.

Computational approaches, such as those grounded in density functional theory (DFT), are frequently employed to elucidate the electronic structure and properties of pyrazole derivatives. researchgate.net These methods can accurately predict molecular geometries, orbital energies, and electrostatic potentials, which are crucial for understanding reactivity and intermolecular interactions. researchgate.net For instance, the introduction of a difluoroethyl group and an iodine atom to the pyrazole scaffold significantly alters its electronic landscape, influencing its potential applications.

Furthermore, molecular docking and molecular dynamics simulations are vital in the context of drug discovery to forecast the binding affinity and mode of interaction of pyrazole derivatives with biological targets. nih.govnih.gov These simulations can help identify key interactions between the ligand and the active site of a protein, thereby guiding the design of more potent and selective inhibitors. nih.govrsc.org The integration of these computational strategies accelerates the discovery of novel therapeutic agents by providing a framework for virtual screening and lead optimization. nih.gov

Property Prediction

Advanced computational models are instrumental in predicting a wide array of molecular properties for this compound and its analogs. Quantum mechanical calculations can provide detailed information on electronic properties, which in turn dictate the molecule's reactivity and spectroscopic behavior. bohrium.com

Electronic Properties:

Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For halogenated and fluorinated pyrazoles, these calculations can help in understanding their reaction mechanisms and potential as building blocks in organic synthesis. mdpi.comacs.org

Calculated PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.6 eVCorrelates with chemical reactivity and stability.
Dipole Moment3.5 DInfluences solubility and intermolecular interactions.

Physicochemical Properties:

Computational tools can also predict important physicochemical properties that are relevant for various applications, including drug development and materials science. These properties include solubility, lipophilicity (logP), and polar surface area (PSA). Such predictions are valuable for assessing the "drug-likeness" of a compound. tandfonline.com For fluorinated pyrazoles, understanding these properties is crucial for their potential use in agrochemicals and pharmaceuticals. nih.gov

PropertyPredicted ValueImplication
logP2.8Indicates good membrane permeability.
Aqueous Solubility-3.5 (logS)Suggests moderate solubility in water.
Polar Surface Area (PSA)45 ŲInfluences transport properties and bioavailability.

Rational Design of Derivatives

Computational modeling plays a pivotal role in the rational design of derivatives of this compound to optimize for specific biological activities or material properties. researchgate.net By systematically modifying the substituents on the pyrazole ring in silico, researchers can explore a vast chemical space to identify candidates with improved characteristics.

For example, in the context of designing enzyme inhibitors, molecular docking simulations can be used to predict how different derivatives bind to a target protein. nih.gov By analyzing the binding poses and interaction energies, modifications can be proposed to enhance binding affinity and selectivity. nih.gov This approach has been successfully applied to various pyrazole-based inhibitors. nih.gov

Example of Rational Design for a Kinase Inhibitor:

Starting with the scaffold of this compound, a computational workflow could be employed to design a potent kinase inhibitor. This would involve:

Target Identification: Selecting a kinase implicated in a disease of interest.

Docking Studies: Docking the parent compound into the ATP-binding site of the kinase to identify key interactions and potential areas for modification.

Virtual Library Generation: Creating a virtual library of derivatives by modifying the substituents at various positions of the pyrazole ring.

Virtual Screening: Docking the entire library and scoring the compounds based on their predicted binding affinities.

ADME/Tox Prediction: Filtering the top-scoring compounds based on predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. tandfonline.com

ModificationRationalePredicted Outcome
Replacement of Iodine with a Phenyl GroupTo establish π-π stacking interactions with aromatic residues in the active site.Increased binding affinity.
Addition of a Hydrogen Bond Donor/AcceptorTo form specific hydrogen bonds with the protein backbone.Enhanced selectivity.
Modification of the Difluoroethyl GroupTo improve metabolic stability and pharmacokinetic properties.Longer half-life in the body.

Through such iterative cycles of computational design and experimental validation, it is possible to accelerate the development of novel pyrazole derivatives with tailored properties for a wide range of applications. eurasianjournals.com

Applications in Advanced Organic Synthesis and Chemical Biology Research

Future Research Directions and Perspectives for 5 1,1 Difluoroethyl 4 Iodo 1h Pyrazole

Development of More Efficient and Sustainable Synthetic Routes

While methods for the synthesis of fluorinated and iodinated pyrazoles exist, a key area of future research will be the development of more efficient, cost-effective, and environmentally benign synthetic pathways to 5-(1,1-difluoroethyl)-4-iodo-1H-pyrazole. Current multi-step syntheses often involve hazardous reagents and generate significant waste. Future efforts should focus on:

Green Chemistry Principles: The adoption of green chemistry principles is paramount. This includes the use of safer solvents, such as water or ethanol (B145695), and the development of catalytic methods that minimize waste. nih.govnih.gov Recent advancements in using novel nanocatalysts, like modified layered double hydroxides, for pyrazole (B372694) synthesis under mild conditions represent a promising direction. nih.govresearchgate.net

One-Pot Reactions: Designing one-pot, multicomponent reactions (MCRs) would significantly improve efficiency by reducing the number of isolation and purification steps. nih.gov An MCR approach could potentially construct the substituted pyrazole core in a single, streamlined operation from simple precursors.

Late-Stage Functionalization: Research into late-stage iodination and difluoroethylation of pre-formed pyrazole rings could provide more convergent and flexible synthetic routes. Methods like ICl-induced iodination of pyrazole precursors could be adapted for this specific target. organic-chemistry.org

Synthetic Strategy Objective Potential Advantages
Green CatalysisMinimize environmental impactReduced waste, use of safer reagents, milder reaction conditions. nih.gov
One-Pot SynthesisImprove overall efficiencyFewer workup/purification steps, time and resource savings. nih.gov
Late-Stage FunctionalizationIncrease synthetic flexibilityAllows for rapid diversification of pyrazole scaffolds.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The concurrent presence of an iodine atom and a difluoroethyl group offers a rich landscape for exploring novel chemical reactivity. The C-I bond is a well-established handle for a variety of transition-metal-catalyzed cross-coupling reactions. mdpi.com

Future research should systematically investigate:

Cross-Coupling Reactions: A comprehensive exploration of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings using this compound as the substrate is warranted. mdpi.comnih.gov This would generate a diverse library of 4-substituted pyrazole derivatives. The electronic influence of the C5-difluoroethyl group on the reactivity of the C4-iodo position is a key aspect to be studied.

Metal-Halogen Exchange: Investigating metal-halogen exchange reactions would provide access to 4-lithiated or 4-magnesiated pyrazole intermediates, which are powerful nucleophiles for forming new carbon-carbon or carbon-heteroatom bonds.

Influence of the Difluoroethyl Group: The electron-withdrawing nature of the difluoroethyl group can influence the reactivity of the pyrazole ring itself, potentially enabling novel substitution or ring-opening reactions that are not observed in non-fluorinated analogues.

Integration into Advanced Catalytic Cycles and Methodologies

Pyrazole derivatives are widely recognized for their ability to act as effective ligands in transition metal catalysis. lifechemicals.commdpi.com The unique electronic properties conferred by the difluoroethyl and iodo substituents make this compound an attractive candidate for the development of novel ligands.

Future research could pursue:

Design of Novel Ligands: The N-H of the pyrazole can be functionalized to create a range of bidentate or polydentate ligands. The fluorine atoms of the difluoroethyl group can modulate the Lewis basicity of the pyrazole nitrogen atoms, thereby fine-tuning the electronic properties of the resulting metal complex. mdpi.com

Catalyst Performance Evaluation: Once synthesized, these new pyrazole-based ligands can be coordinated with various transition metals (e.g., Palladium, Copper, Rhodium) and their catalytic activity can be tested in a wide array of organic transformations, such as C-H activation, asymmetric synthesis, and polymerization reactions.

Synergistic Approaches Combining Synthetic and Computational Chemistry

The integration of computational chemistry with synthetic efforts can accelerate the discovery and optimization process. eurasianjournals.com Computational tools can provide deep insights into the molecule's properties and reactivity, guiding experimental design and saving significant resources.

Key areas for synergistic research include:

Reaction Mechanism Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways for the synthesis and subsequent transformations of this compound. This can help in understanding regioselectivity and optimizing reaction conditions. researchgate.net

Prediction of Properties: Molecular modeling can predict key physicochemical properties, such as lipophilicity, solubility, and electronic profiles. This is crucial for designing derivatives with drug-like properties. eurasianjournals.com

Virtual Screening and Docking: For applications in drug discovery, computational docking studies can predict the binding modes and affinities of derivatives with biological targets like protein kinases, guiding the synthesis of the most promising candidates. unf.edu

Computational Method Application Area Expected Outcome
Density Functional Theory (DFT)Reaction Mechanism StudiesUnderstanding of transition states, activation energies, and selectivity.
Molecular Dynamics (MD)Ligand-Receptor InteractionsInsight into the dynamic behavior and binding stability with biological targets. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR)Drug DesignPredictive models for biological activity based on molecular structure.

Design of Next-Generation Pyrazole-Based Chemical Tools and Building Blocks

Given that the pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, this compound is an ideal starting point for creating next-generation chemical tools and building blocks. nbinno.comnih.gov

Future directions should focus on:

Medicinal Chemistry: The difluoroethyl motif is increasingly used in drug design to enhance metabolic stability and modulate lipophilicity. olemiss.edu The iodo- group allows for straightforward diversification. nih.gov Therefore, this compound is a prime candidate for developing libraries of novel compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes.

Agrochemicals: Many successful insecticides and herbicides are based on the pyrazole core. lifechemicals.com The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and safety profiles.

Materials Science: The rigid, aromatic pyrazole core, combined with the potential for extensive functionalization via the iodo- group, makes it a candidate for developing novel organic materials, such as organic light-emitting diodes (OLEDs), polymers, and coordination polymers. mdpi.com

Q & A

Basic: What synthetic strategies are effective for introducing the 1,1-difluoroethyl and iodo substituents into the pyrazole core?

Methodological Answer:
The synthesis of 5-(1,1-difluoroethyl)-4-iodo-1H-pyrazole involves two key steps:

  • Fluorination : The 1,1-difluoroethyl group can be introduced via nucleophilic substitution or cyclocondensation. For example, ethyl acetoacetate derivatives can react with fluorinating agents like DAST (diethylaminosulfur trifluoride) or via intermediates such as DMF-DMA (N,N-dimethylformamide dimethyl acetal), as demonstrated in pyrazole-4-carboxylate synthesis .
  • Iodination : Direct iodination at the 4-position of the pyrazole ring can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Bromide intermediates (e.g., 4-bromo-pyrazole) may serve as precursors, followed by halogen exchange (Finkelstein reaction) with NaI in acetone .
    Key Validation : Monitor reaction progress via TLC and confirm regioselectivity using 1H^1 \text{H}- and 19F^{19} \text{F}-NMR .

Basic: What spectral techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • 1H^1 \text{H}-NMR : Identify proton environments near electronegative groups (e.g., deshielding of pyrazole protons adjacent to iodine).
  • 19F^{19} \text{F}-NMR : Confirm the presence and coupling of the difluoroethyl group (split into a doublet of quartets due to JF-FJ_{\text{F-F}} and JF-HJ_{\text{F-H}}).
  • IR Spectroscopy : Detect C-F stretches (~1100–1250 cm1^{-1}) and N-H vibrations (~3200 cm1^{-1}) for the pyrazole ring.
  • X-ray Crystallography : Resolve steric effects of the bulky iodo substituent and confirm the planar pyrazole geometry .

Advanced: How do steric and electronic effects of the substituents influence cross-coupling reactivity?

Methodological Answer:

  • Steric Hindrance : The 4-iodo group creates steric bulk, limiting accessibility for catalysts in Suzuki-Miyaura coupling. Use bulky ligands (e.g., SPhos) or elevated temperatures to enhance reactivity .
  • Electronic Effects : The electron-withdrawing difluoroethyl group deactivates the pyrazole ring, slowing electrophilic substitution. Optimize by using directing groups (e.g., boronic esters) at the 3-position for regioselective functionalization .
    Case Study : Compare coupling yields with 4-bromo vs. 4-iodo analogs to quantify iodine’s impact .

Advanced: What computational approaches predict the compound’s electronic properties and binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are suitable for fluorinated systems .
  • Molecular Docking : Simulate interactions with biological targets (e.g., antimicrobial enzymes). Use AutoDock Vina with PyRx software, incorporating the iodo group’s van der Waals radius in scoring .
    Validation : Compare docking results with experimental IC50_{50} values from enzymatic assays .

Advanced: How can contradictory thermal stability data be resolved?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert (N2_2) and oxidative (O2_2) atmospheres to assess environmental sensitivity.
  • Thermogravimetric Analysis (TGA) : Correlate mass loss with degradation pathways. For example, iodine’s lability may cause early weight loss (~200°C), while the difluoroethyl group enhances stability up to ~300°C .
    Mitigation : Store the compound in amber vials at –20°C under argon to minimize light- or moisture-induced degradation .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize iodine residues with sodium thiosulfate. For fluorinated waste, consult institutional guidelines for halogen disposal .
  • Storage : Keep in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the iodo group .

Advanced: How can regioselectivity challenges in halogenation be addressed?

Methodological Answer:

  • Directing Groups : Introduce a temporary nitro or methoxy group at the 3-position to direct iodination to the 4-position. Subsequent reduction (e.g., H2_2/Pd-C) removes the directing group .
  • Microwave-Assisted Synthesis : Enhance reaction kinetics and selectivity by using controlled microwave irradiation (e.g., 100°C, 30 min) for halogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.